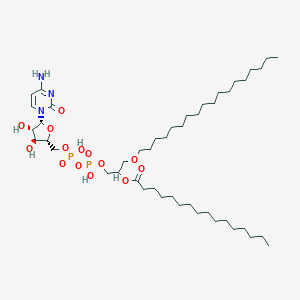
di(1H-imidazol-1-yl)methanimine
Übersicht
Beschreibung
Di(1H-imidazol-1-yl)methanimine is an organic compound with the molecular formula C7H7N5 . It has a molecular weight of 161.17 . The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of di(1H-imidazol-1-yl)methanimine involves the reaction of imidazole and BrCN . The reaction mixture is stirred at reflux for 30 minutes, then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to 1/10 of its original volume and left to crystallize in a freezer overnight. The resulting precipitate is collected by filtration to obtain the di(1H-imidazol-1-yl)methanimine .Molecular Structure Analysis
The molecular structure of di(1H-imidazol-1-yl)methanimine consists of a carbon atom double-bonded to a nitrogen atom, which is then bonded to two imidazole rings . The InChI key for this compound is FKGQRXQOODICAT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Di(1H-imidazol-1-yl)methanimine has a melting point of 103-104℃ and a boiling point of 355℃ . It has a density of 1.38 and a flash point of 169℃ . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Di(1H-imidazol-1-yl)methanimine is used as an intermediate in chemical synthesis . It is used in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Synthesis of Polyamides
This compound can be used in the synthesis of polyamide resins . Polyamides are a type of polymer with excellent mechanical properties, thermal stability, and chemical resistance, making them useful in a variety of applications, including coatings, adhesives, and composites .
Dopamine Receptor Activators
Di(1H-imidazol-1-yl)methanimine can also be used in the synthesis of dopamine receptor activators . These compounds can have potential applications in the treatment of neurological disorders such as Parkinson’s disease .
Synthesis of Benzo[d]oxazol-2-amines
This compound can be used in the synthesis of benzo[d]oxazol-2-amines . These compounds have been studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Synthesis of Benzo[d]thiazol-2-amines
Di(1H-imidazol-1-yl)methanimine can be used in the synthesis of benzo[d]thiazol-2-amines . These compounds have shown potential as therapeutic agents in the treatment of various diseases .
Pharmacological Research
This compound can be used in pharmacological research . For example, it can be used in the development of new drugs that block the AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Safety and Hazards
Wirkmechanismus
Target of Action
Di(1H-imidazol-1-yl)methanimine is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it can dissolve in some organic solvents such as chloroform, methanol, and dichloromethane . This suggests that it might interact with its targets through hydrophobic interactions. More research is needed to elucidate the exact mechanism of interaction with its targets.
Biochemical Pathways
It’s known that it can be used for the synthesis of polyamide resins, polymers, and dopamine receptor activators . This suggests that it might affect the biochemical pathways related to these compounds.
Eigenschaften
IUPAC Name |
di(imidazol-1-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQRXQOODICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463272 | |
| Record name | di(1H-imidazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di(1H-imidazol-1-yl)methanimine | |
CAS RN |
104619-51-4 | |
| Record name | di(1H-imidazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazole-1-carboximidoyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)






![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

